
4,4,5,5-Tetramethyl-2-(6-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(6-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a phenylnaphthalene moiety. Its chemical properties make it a valuable reagent in organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(6-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane typically involves the reaction of 6-bromonaphthalen-2-ol with a boron-containing reagent under controlled conditions. For example, one method involves stirring 6-bromonaphthalen-2-ol with a boron reagent at low temperatures, followed by the addition of a solvent such as DMF and further stirring at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-Tetramethyl-2-(6-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids.
Reduction: It can be reduced to form boron-containing alcohols.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include boronic acids, boron-containing alcohols, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-2-(6-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is explored for its potential in biological labeling and imaging due to its boron content.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the development of advanced materials, including polymers and electronic devices.
Mécanisme D'action
The mechanism by which 4,4,5,5-Tetramethyl-2-(6-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of its boron atom with various molecular targets. In organic synthesis, the boron atom facilitates the formation of carbon-boron bonds through nucleophilic addition and substitution reactions. In biological applications, the boron atom can interact with cellular components, making it useful for imaging and therapeutic purposes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Similar in its boron content but lacks the naphthalene moiety.
Naphthylboronic Acid: Contains the naphthalene structure but differs in the substitution pattern.
Tetramethyl-1,3,2-dioxaborolane: Similar dioxaborolane ring but lacks the phenylnaphthalene group.
Uniqueness
4,4,5,5-Tetramethyl-2-(6-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane is unique due to its combination of a dioxaborolane ring and a phenylnaphthalene moiety, which imparts distinct chemical properties and reactivity. This makes it a versatile compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C22H23BO2 |
|---|---|
Poids moléculaire |
330.2 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-(6-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C22H23BO2/c1-21(2)22(3,4)25-23(24-21)20-13-12-18-14-17(10-11-19(18)15-20)16-8-6-5-7-9-16/h5-15H,1-4H3 |
Clé InChI |
JROQUDBWALDWTB-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


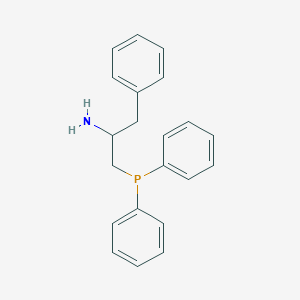
![N-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)glycine](/img/structure/B12503926.png)
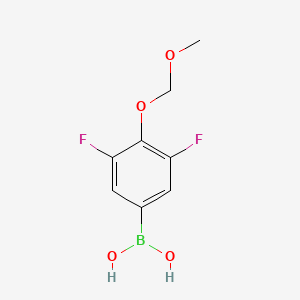
![7,7'-Bis(trimethylstannyl)-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine](/img/structure/B12503933.png)
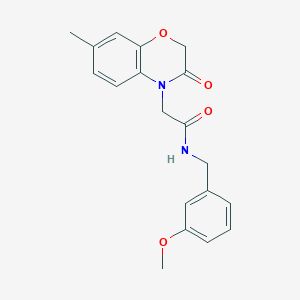
![Ethyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12503943.png)
![N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide](/img/structure/B12503945.png)
![3-(4-fluorophenyl)-1-(8-imino-8,9-dihydro-7H-[1,2,4]triazolo[1,5-d][1,2,4]triazepin-5-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B12503973.png)
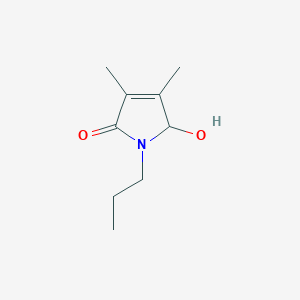

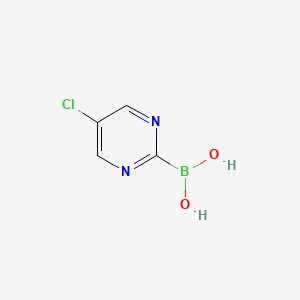
![3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12503988.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N,N~2~-bis(4-methoxyphenyl)glycinamide](/img/structure/B12503991.png)
![N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12504003.png)
